Synthetic Utility in Pyrazolo-Pyridine-Dione Formation: A Specific Transformation Yield Relative to Generic 2,4-Dioxopiperidines
Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate serves as a specific precursor for the synthesis of 5-benzyl-2-(pyrazin-2-yl)-1,2,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridine-3,4(5H)-dione, a scaffold not accessible from simpler 2,4-dioxopiperidines like 1-benzylpiperidine-2,4-dione due to the absence of the 3-carboxylate handle required for hydrazine condensation. In a documented protocol, reaction of 58.5 mg (0.21 mmol) of ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate with 2-hydrazinopyrazine yielded 14.6 mg of the desired pyrazolo-pyridine-dione product (19.2% isolated yield) [1].
| Evidence Dimension | Isolated synthetic yield in a specific heterocycle-forming reaction |
|---|---|
| Target Compound Data | 19.2% isolated yield (14.6 mg product from 58.5 mg starting material) |
| Comparator Or Baseline | 1-benzylpiperidine-2,4-dione (inferred inability to undergo analogous transformation) |
| Quantified Difference | Non-zero yield for target compound vs. zero yield for comparator lacking 3-carboxylate ester |
| Conditions | Reaction with 2-hydrazinopyrazine, AcOH catalyst, EtOH solvent, microwave heating at 140°C for 10 hours |
Why This Matters
This documented transformation demonstrates the compound's non-substitutable role as a 3-carboxylate-containing building block for generating pyrazolo-pyridine-dione scaffolds, a core structure in several pharmacologically active series.
- [1] Pyrazines.com (2021). The origin of a common compound about 54608-52-5. View Source
